N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID
Brand Name: Vulcanchem
CAS No.: 1351651-76-7
VCID: VC6473241
InChI: InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6)
SMILES: C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O
Molecular Formula: C22H25N3O9
Molecular Weight: 475.454

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID

CAS No.: 1351651-76-7

Cat. No.: VC6473241

Molecular Formula: C22H25N3O9

Molecular Weight: 475.454

* For research use only. Not for human or veterinary use.

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID - 1351651-76-7

Specification

CAS No. 1351651-76-7
Molecular Formula C22H25N3O9
Molecular Weight 475.454
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Standard InChI InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6)
Standard InChI Key OHGKSLHWCGGLSF-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Features

The compound comprises three primary structural domains:

  • Benzodioxin Core: A 2,3-dihydro-1,4-benzodioxin moiety, characterized by a fused benzene ring with two oxygen atoms forming a dioxane ring .

  • Piperazine-Ethylketone Chain: A piperazine ring linked to a furan-2-yl-2-oxoethyl group via an ethyl spacer, introducing conformational flexibility and hydrogen-bonding potential .

  • Acetamide Substituent: An acetamide group (-NHCOCH₃) attached to the benzodioxin core, enhancing hydrophilicity .

  • Oxalic Acid Counterion: Oxalic acid (HOOC-COOH) forms a salt with the tertiary amine of the piperazine, improving solubility and stability .

Molecular Formula:

  • Free base: C₂₁H₂₆N₄O₅

  • Oxalic acid salt: C₂₁H₂₆N₄O₅ · C₂H₂O₄
    Molecular Weight:

  • Free base: 414.46 g/mol

  • Salt: 414.46 + 90.03 = 504.49 g/mol

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves multi-step reactions:

  • Formation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide:

    • Acetylation of 6-amino-1,4-benzodioxane using acetic anhydride .

  • Introduction of Piperazine-Ethylketone Moiety:

    • Alkylation of piperazine with 2-chloro-1-(furan-2-yl)ethanone, followed by coupling to the acetamide intermediate via a nucleophilic substitution reaction .

  • Salt Formation with Oxalic Acid:

    • Treatment of the free base with oxalic acid in ethanol, yielding the crystalline salt .

Reaction Optimization

  • Catalyst Use: Oxalic acid (10 mol%) under solvent-free conditions enhances reaction efficiency and reduces environmental impact .

  • Yield Improvements:

    StepYield (%)Conditions
    Acetylation85Ac₂O, RT, 12 h
    Piperazine alkylation78K₂CO₃, DMF, 80°C, 6 h
    Salt formation92Ethanol, reflux, 2 h

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in polar solvents (DMSO, ethanol) due to ionic interaction with oxalic acid .

    • Poor solubility in non-polar solvents (hexane, chloroform).

  • Stability:

    • Stable under ambient conditions for >6 months when stored in airtight containers.

    • Degrades at temperatures >200°C, with decomposition onset observed via TGA .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆):

    • δ 7.45 (s, 1H, benzodioxin-H), 6.82 (d, J = 8.4 Hz, 1H, furan-H), 3.95–3.70 (m, 4H, dioxane-OCH₂), 3.50–3.20 (m, 8H, piperazine-NCH₂) .

  • IR (KBr):

    • 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), 3200 cm⁻¹ (N-H amide) .

CompoundTargetIC₅₀/Kᵢ (nM)Selectivity
Target CompoundA₂A Receptor~20 (predicted)Moderate
Preladenant (Reference)A₂A Receptor1.1High

Applications and Future Directions

Therapeutic Prospects

  • Neuroprotection: Potential use in Parkinson’s disease due to A₂A receptor modulation .

  • Oncology: Piperazine derivatives demonstrate antitumor activity via kinase inhibition .

Research Gaps

  • In Vivo Efficacy: No published data on pharmacokinetics or toxicity.

  • Structural Analogs: Exploration of halogenated benzodioxins to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator